
Salmeterol-d4
属性
CAS 编号 |
1204192-41-5 |
---|---|
分子式 |
C25H37NO4 |
分子量 |
419.598 |
IUPAC 名称 |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChI 键 |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
同义词 |
4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |
产品来源 |
United States |
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Role of Salmeterol D4 in Pharmacokinetic and Metabolism Research Non Human Models
Non-Clinical Pharmacokinetic Investigations
Application in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro studies using cellular systems or subcellular fractions are fundamental for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties before in vivo testing. Salmeterol-d4 is instrumental in ensuring the reliability of data generated from these studies.
Salmeterol (B1361061) undergoes significant hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes nih.govnih.govnih.gov. In vitro models such as liver microsomes and hepatocytes are widely utilized to characterize these metabolic pathways and identify the responsible enzymes evotec.comdls.comparazapharma.com. Liver microsomes, which are rich in drug-metabolizing enzymes including CYPs, are particularly valuable for studying Phase I metabolism evotec.comdls.com. In these experimental setups, this compound serves as an internal standard to accurately quantify salmeterol and its metabolites, thereby enabling precise determination of metabolic stability and profiling. The use of this compound ensures that variations in sample preparation, matrix effects, and instrument response are accounted for, leading to more robust and reproducible results.
The major metabolic pathway for salmeterol involves aliphatic oxidation, yielding alpha-hydroxysalmeterol (B133110) as the principal metabolite nih.govnih.gov. Elucidating metabolic pathways and identifying metabolites is crucial for a comprehensive understanding of a drug's fate. Isotopic tracing, a technique that utilizes labeled compounds, is indispensable for this purpose. Deuterated analogs, such as this compound, are employed as internal standards in conjunction with advanced analytical techniques like LC-MS/MS to accurately detect, identify, and quantify metabolites biorxiv.orgfrontiersin.org. By providing a stable, chemically similar reference, this compound allows researchers to confidently map the metabolic transformations of salmeterol.
The metabolism of salmeterol to alpha-hydroxysalmeterol is predominantly catalyzed by the CYP3A4 enzyme isoform nih.govnih.gov. Enzyme kinetic studies, performed using liver microsomes or recombinant enzymes, are essential for determining parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the enzyme's catalytic efficiency and substrate affinity taylorfrancis.comfrontiersin.orgcas.cz. Accurate quantification of substrate and metabolite concentrations is paramount for these studies. This compound, used as an internal standard, significantly enhances the precision and accuracy of these measurements, thereby contributing to a more thorough understanding of CYP3A4's role in salmeterol metabolism. For instance, research correlating salmeterol metabolite formation rates with CYP3A4 activity markers relies on precise quantification, which is facilitated by the use of deuterated standards nih.gov.
Table 1: Correlation of Salmeterol Metabolism with CYP3A4 Activity Markers
Parameter Studied | Finding | Reference |
Correlation between alpha-hydroxysalmeterol formation rate and CYP3A4 activity marker | Approximately 10-fold variation in alpha-hydroxysalmeterol formation rates across 10 human liver microsomal samples. Highly correlated (r² = 0.94; p < 0.001) with midazolam 1'-hydroxylation. | nih.gov |
Note: While this table presents findings on salmeterol metabolism, this compound would be utilized as an internal standard in the quantitative assays underpinning such correlations.
Identification of Metabolites (e.g., alpha-hydroxysalmeterol) and Metabolic Pathways via Isotopic Tracing
Use in In Vivo Pharmacokinetic Research Models (e.g., Rodent, Non-Human Primate Studies)
In vivo pharmacokinetic studies in animal models are critical for evaluating how a drug behaves in a living organism, providing insights that can be extrapolated to human physiology.
In non-clinical pharmacokinetic studies, particularly in rodent and non-human primate models, the precise quantification of salmeterol and its metabolites in biological fluids such as plasma and urine, as well as in various tissues, is essential for characterizing its ADME profile nih.govcreative-biolabs.com. Deuterated internal standards like this compound are indispensable for developing and validating sensitive and selective bioanalytical methods, typically employing LC-MS/MS researchgate.netkcasbio.comnih.govveedalifesciences.com. These validated methods enable the accurate determination of key pharmacokinetic parameters, including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life. Studies analyzing salmeterol in rat and dog plasma from pharmacokinetic studies have benefited from methods employing deuterated salmeterol as an internal standard researchgate.net.
Table 2: Analytical Method Performance for Salmeterol Quantification in Biological Matrices
Matrix | Analyte | Internal Standard | Lower Limit of Detection (LOD) | Lower Limit of Quantitation (LOQ) | Reference |
Urine | Salmeterol | Deuterated Salmeterol | 0.025 ng/mL | ~0.125 ng/mL | researchgate.net |
Plasma | Salmeterol | Deuterated Salmeterol | Not specified | Not specified | researchgate.net |
Note: The data presented in this table reflects the performance of bioanalytical methods where a deuterated salmeterol internal standard was employed, demonstrating the sensitivity and quantitation capabilities required for pharmacokinetic studies in animal models.
Evaluation of Drug Exposure and Disposition in Non-Human Systems
The assessment of drug exposure and disposition in non-human models is fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) before and during clinical development. This compound is instrumental in these studies, often serving as an internal standard in mass spectrometry-based assays to accurately quantify salmeterol concentrations in biological matrices from animal studies musechem.comresearchgate.netmetsol.comiris-biotech.de.
Studies in laboratory animals have provided substantial data on salmeterol's disposition. Following intravenous administration in rats, salmeterol exhibited a plasma half-life of approximately 5 hours, with a volume of distribution significantly larger than total body water, indicating substantial tissue uptake nih.gov. In contrast, dogs showed a shorter plasma half-life of 2 hours, but a similarly large volume of distribution nih.gov. Plasma clearance was high in rats (95 mL/min/kg) and dogs (30 mL/min/kg), suggesting rapid elimination from systemic circulation nih.gov. Oral bioavailability also varied between species, being less than 15% in rats but approximately 60% in dogs hres.ca. These species differences highlight the importance of non-human models in predicting human pharmacokinetics.
Tissue distribution studies in rats revealed that radioactive drug-related material was widely distributed, with the highest concentrations found in the kidney, liver, gastrointestinal tract, pituitary, lung, heart, and bone marrow nih.gov. While trace amounts of salmeterol have been shown to cross the blood-brain barrier in rats, the compound does not appear to accumulate in tissues drugbank.comnih.gov.
Specific research has also focused on the pulmonary disposition of salmeterol. Using a novel lung preparation technique and a semi-mechanistic pharmacokinetic model in rats, researchers investigated regional lung distribution after intravenous administration nih.gov. This approach allowed for the measurement of drug concentrations in the trachea, bronchi, and alveolar parenchyma. The findings indicated significant differences in tissue affinity (Kp) for salmeterol across these regions, with a six-fold higher affinity observed for the alveolar parenchyma compared to the trachea (Kp values of 39.3 vs. 6.52, respectively) nih.gov. Blood flow estimates for the trachea (0.054 L/h/kg) and bronchi (0.777 L/h/kg) were also derived, contributing to a more mechanistic understanding of pulmonary pharmacokinetics nih.gov.
Table 1: Salmeterol Pharmacokinetic Parameters in Non-Human Models
Parameter | Rat | Dog | Unit | Citation |
Plasma t½ | 5 | 2 | hours | nih.gov |
Volume of Distribution | 40 | 6 | L/kg | nih.gov |
Plasma Clearance | 95 | 30 | mL/min/kg | nih.gov |
Oral Bioavailability | < 15% | ~ 60% | % | hres.ca |
Excretion in Feces | 55-75% (of dose) | 55-75% (of dose) | % | nih.gov |
Biliary Excretion (Oral) | 53% (0-27 hr) | 40% (0-8 hr) | % | nih.gov |
Alveolar Parenchyma Kp | 39.3 | N/A | N/A | nih.gov |
Tracheal Kp | 6.52 | N/A | N/A | nih.gov |
Tracheal Blood Flow | 0.054 | N/A | L/h/kg | nih.gov |
Bronchial Blood Flow | 0.777 | N/A | L/h/kg | nih.gov |
Note: N/A indicates data not reported or not applicable for the specific species in the cited study.
Mechanistic Studies Employing Isotopic Tracing
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is a cornerstone for mechanistic studies in drug development. Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a distinct mass, enabling precise tracking and quantification using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) musechem.comresearchgate.netmetsol.comiris-biotech.de.
Tracing of this compound in Biological Systems to Elucidate Distribution and Elimination Pathways
This compound, as a deuterated analogue, is ideally suited for tracing its distribution and elimination pathways within biological systems. Stable isotope-labeled compounds are frequently employed as internal standards in quantitative bioanalysis, ensuring accuracy and precision in measuring drug and metabolite concentrations in complex biological matrices researchgate.netmetsol.comiris-biotech.de. This is crucial for detailed pharmacokinetic profiling, allowing researchers to map the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
The principle involves administering this compound (or using it as a standard in assays measuring the parent drug) to non-human models. By tracking the labeled compound or its metabolites, researchers can gain a clearer understanding of how salmeterol moves through different tissues, its metabolic fate, and the routes by which it is eliminated from the body. While specific studies detailing the tracing of this compound for distribution and elimination pathways were not explicitly found in the provided search results, the general application of stable isotope labeling, including deuterium, for ADME studies is well-established and directly applicable to the use of this compound musechem.comresearchgate.netmetsol.comiris-biotech.desymeres.com. Studies using radiolabeled salmeterol ([¹⁴C]salmeterol xinafoate) have previously elucidated its disposition, including excretion in feces and bile, and distribution into various tissues in animals nih.gov. This compound would serve a similar purpose, enabling more precise quantification via mass spectrometry.
Investigation of Drug-Receptor Interactions and Binding Kinetics using Labeled Ligands (Conceptual extension for mechanistic studies)
Deuterium labeling can extend beyond pharmacokinetic profiling to provide insights into drug-receptor interactions and binding kinetics. This is primarily due to the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond occurs at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond symeres.comresearchgate.netdovepress.com. This difference in bond strength and vibrational frequency can influence metabolic stability, as well as subtly alter molecular interactions, including those with biological targets like receptors researchgate.netnih.govirb.hr.
While direct studies using this compound for receptor binding kinetics were not identified, the principles of KIE and isotopic labeling are recognized for their utility in mechanistic studies, including the measurement of ligand-protein interactions using techniques like Nuclear Magnetic Resonance (NMR) symeres.com. The long duration of action of salmeterol itself is hypothesized to involve mechanisms such as receptor rebinding or partitioning into cellular lipid bilayers, which could potentially be further investigated using labeled analogues like this compound to probe these interactions with greater precision nih.gov. The ability of deuterium labeling to influence metabolic stability also means that the concentration of the active, unbound drug at the receptor site might be more consistently maintained, indirectly impacting the observed binding kinetics and duration of effect dovepress.comjuniperpublishers.com.
Compound List:
this compound
Salmeterol
Salmeterol xinafoate
Fluticasone propionate (B1217596)
Linezolid
Indomethacin
Salbutamol
Formoterol
Indacaterol
Clenbuterol
Deutetrabenazine
Tetrabenazine
Morphine
Alanine
Enzalutamide
Istradefylline
Caffeine
Histamine
Tiotidine
Halothane
Fludalanine
Nifedipine
Buprenorphine-D4
Norbuprenorphine-D3
Bup-3-G
常见问题
Q. What is the primary application of Salmeterol-d4 in pharmacokinetic studies, and how is it methodologically integrated into LC-MS/MS protocols?
this compound, a deuterium-labeled analog of salmeterol, is primarily used as an internal standard in quantitative LC-MS/MS assays to correct for matrix effects and ionization variability. For example, in human plasma analysis, it enables precise calibration by matching the physicochemical properties of the target analyte (salmeterol) while avoiding isotopic interference. Methodologically, researchers should prepare this compound spiked into calibration standards and quality control samples at concentrations spanning the expected dynamic range (e.g., 1–500 pg/mL) to validate linearity and accuracy .
Q. How can researchers validate the selectivity of this compound in complex biological matrices?
Selectivity validation involves testing this compound against endogenous compounds in blank matrices (e.g., plasma, urine) from at least six different sources. Chromatographic separation should demonstrate baseline resolution between this compound and potential interferents. Cross-talk between salmeterol and its deuterated form must be <20% of the lower limit of quantification (LLOQ) to confirm specificity .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., sigmoidal Emax) are suitable for assessing β2-adrenoceptor activation. Researchers should report EC50 values with 95% confidence intervals and use ANOVA to compare efficacy across experimental groups. For reproducibility, predefine acceptance criteria for effect size (e.g., ≥30% FEV1 improvement in bronchoconstriction models) .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings between clinical trials evaluating salmeterol’s safety profile, particularly in subgroup populations?
Contradictions, such as increased asthma-related mortality in African American subgroups (e.g., the Salmeterol Multicenter Asthma Research Trial vs. improved COPD outcomes in broader populations ), require stratified meta-analyses. Investigators must adjust for confounding variables (e.g., genetic polymorphisms in ADRB2, adherence rates) and employ Cox proportional hazards models to quantify risk-benefit ratios. Sensitivity analyses should test robustness across ethnicities and comorbidities .
Q. What experimental design considerations are critical when assessing this compound’s stability under varying storage conditions?
Stability studies should simulate real-world scenarios:
- Short-term stability : Assess this compound in plasma at room temperature for 24–72 hours.
- Freeze-thaw stability : Conduct ≥3 cycles at -80°C and -20°C.
- Long-term stability : Store samples for 6–12 months and compare degradation rates using ANOVA. Report percent deviation from baseline concentrations, with ≤15% change deemed acceptable .
Q. How can researchers address signal suppression/enhancement (SSE) when quantifying this compound in low-abundance samples?
SSE is mitigated by:
- Matrix matching : Use deuterated internal standards (e.g., this compound) from the same biological source as test samples.
- Post-column infusion : Identify regions of ion suppression in LC-MS/MS chromatograms.
- Standard addition : Spike known this compound concentrations into aliquots of the sample matrix to construct a corrected calibration curve .
Q. What methodologies are recommended for cross-species extrapolation of this compound pharmacokinetics?
Allometric scaling using species-specific physiological parameters (e.g., hepatic blood flow, plasma protein binding) can predict human pharmacokinetics from rodent data. Validate predictions with in vitro assays (e.g., microsomal stability, Caco-2 permeability). For receptor-binding studies, compare β2-adrenoceptor affinity across species using radioligand displacement assays .
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound?
Discrepancies often arise from differences in metabolic activation or tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., CYP3A4 metabolism) with in vivo absorption rates. Validate models with microdosing studies in healthy volunteers .
Methodological and Reporting Standards
Q. What are the minimum reporting requirements for studies using this compound in peer-reviewed journals?
Follow CONSORT guidelines for clinical trials and STARD for analytical validations. Disclose:
Q. How can researchers ensure reproducibility when replicating this compound-based assays?
Provide raw data (e.g., mass spectra, calibration curves) in supplementary materials. Specify equipment models, software versions, and reagent vendors. For cell-based assays, detail passage numbers and culture conditions. Use controlled vocabularies (e.g., ChEBI identifiers) to describe chemical entities .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。